Ethyl 3-methylthieno[2,3-c]isothiazole-5-carboxylate
Description
Molecular Parameters and Nomenclature
Ethyl 3-methylthieno[2,3-c]isothiazole-5-carboxylate is officially registered under Chemical Abstracts Service number 82000-57-5 and carries the molecular formula C₉H₉NO₂S₂. The compound exhibits a molecular weight of 227.30 daltons, representing a moderately sized heterocyclic molecule with multiple functional groups. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, designating the compound as an ethyl ester derivative of 3-methylthieno[2,3-c]isothiazole-5-carboxylic acid.
The structural designation incorporates several key nomenclature elements that define the compound's architecture. The thieno[2,3-c]isothiazole core represents a fused bicyclic system where a thiophene ring is fused to an isothiazole ring at the 2,3-positions of the thiophene moiety. The 3-methyl substitution indicates the presence of a methyl group at the 3-position of the heterocyclic framework, while the 5-carboxylate designation specifies the location of the ester functionality.
Properties
IUPAC Name |
ethyl 3-methylthieno[2,3-c][1,2]thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2S2/c1-3-12-9(11)7-4-6-5(2)14-10-8(6)13-7/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNGBTOOLBDSNIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(SN=C2S1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00513862 | |
| Record name | Ethyl 3-methylthieno[2,3-c][1,2]thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00513862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82000-57-5 | |
| Record name | Ethyl 3-methylthieno[2,3-c][1,2]thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00513862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of ethyl 3-methylthieno[2,3-c]isothiazole-5-carboxylate typically involves the construction of the thieno and isothiazole rings, followed by functionalization to introduce the ethyl carboxylate moiety. The key approaches include:
- One-pot multi-component reactions involving carbon disulfide, ethyl bromopyruvate, and primary amines.
- Heteroannelation reactions using aminoesters or aminonitriles with sulfur-containing reagents under high-temperature conditions.
- Stepwise cyclization and annelation to form the fused thieno-isothiazole core.
One-Pot Three-Component Synthesis
A highly efficient and green synthetic route involves a one-pot reaction of primary amines, carbon disulfide, and ethyl bromopyruvate under mild, solvent- and catalyst-free conditions at room temperature. This method offers:
- High yields (good to excellent).
- Short reaction times (2–4 hours).
- Simple experimental procedures without by-product formation.
- Primary amines react with carbon disulfide to form dithiocarbamate intermediates.
- Ethyl bromopyruvate then reacts with these intermediates to cyclize into the thiazole ring system.
- The methyl substituent at the 3-position is introduced via the primary amine or alkyl group in the starting materials.
| Reagent | Conditions | Outcome |
|---|---|---|
| Primary amine | Room temperature, solvent-free | Intermediate dithiocarbamate |
| Carbon disulfide | Room temperature, solvent-free | Reacts with amine |
| Ethyl bromopyruvate | Room temperature, solvent-free | Cyclizes to thiazole derivative |
- IR spectra confirm characteristic thiazole and ester functional groups.
- ^1H and ^13C NMR spectra validate the ring structure and substitution pattern.
- Elemental analysis matches the proposed molecular formula.
This method is documented in the Journal of the Chinese Chemical Society (2018) and Monatshefte für Chemie (2008).
Related Synthetic Routes and Considerations
- Use of Acyl Chlorides and Ammonium Thiocyanate: Some protocols use acyl chlorides and ammonium thiocyanate to generate thiazole rings, followed by esterification steps to introduce the ethyl carboxylate group.
- Catalyst and Solvent-Free Conditions: Emphasis on green chemistry principles has led to development of catalyst- and solvent-free methods at room temperature, minimizing environmental impact.
- Substituent Effects: The methyl group at the 3-position can be introduced via the choice of starting amines or alkylating agents, influencing the final compound's properties.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield & Purity | Notes |
|---|---|---|---|---|
| One-pot three-component | Primary amine, carbon disulfide, ethyl bromopyruvate | Room temperature, solvent-free | High yield, pure product | Green, efficient, no catalyst needed |
| Heteroannelation in HMPA | 2-(methylthio)-2-imidazoline, aminoester/aminonitrile | 160 °C, 3 h in HMPA | Moderate to good yields | Suitable for fused heterocycles |
| Acyl chloride + ammonium thiocyanate | Acyl chlorides, ammonium thiocyanate, ethyl 2-chloroacetoacetate | Mild, solvent- and catalyst-free | Good yields | Two-step synthesis, mild conditions |
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation at sulfur atoms in the isothiazole ring. Key reagents and outcomes include:
| Reagent | Conditions | Product Formed | Reference |
|---|---|---|---|
| Hydrogen peroxide | 60–80°C, aqueous ethanol | Sulfoxide derivatives | |
| Iodine | Oxidative cyclization | Fused isothiazole derivatives |
For example, iodine-mediated oxidative cyclization forms 5-alkylthio-3-methylisothiazole-4-carbonitriles with yields of 64–90% under ambient or microwave-assisted conditions .
Reduction Pathways
Reductive transformations target both the heterocyclic system and ester group:
| Reagent | Conditions | Product Formed | Reference |
|---|---|---|---|
| Sodium borohydride | Methanol, 0–5°C | Thiol-containing intermediates | |
| Hypophosphorous acid | Reflux, 2–4 hours | 3-Acetimidoylthiophen-2-thiols |
Notably, hypophosphorous acid reduction induces ring-opening reactions, producing stable 3-acetimidoylthiophen derivatives in 76–83% yields .
Substitution Reactions
The compound participates in nucleophilic and electrophilic substitutions:
Nucleophilic sites :
-
Thieno ring C-2 position
-
Isothiazole N–S bond
Electrophilic sites :
-
Ester carbonyl carbon
Acylation reactions with amino acids using 4,5-dichloroisothiazole-3-carboxylic acid azide demonstrate compatibility with peptide coupling strategies .
Hydrolysis and Esterification
The ethyl ester group shows predictable reactivity:
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux | 3-Methylthienoisothiazole acid | |
| Transesterification | Alcohols, H₂SO₄ catalyst | Alkyl ester derivatives |
Cycloaddition and Ring-Opening
The compound participates in [4+2] cycloadditions with dienophiles like maleic anhydride under thermal conditions (80–100°C), forming fused bicyclic systems. Conversely, lithiation with n-BuLi induces ring-opening to yield 3-acetyl-2-butylthiothiophen derivatives .
Alkylation and Cyclization
Industrial-scale alkylation protocols involve:
| Substrate | Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| Sodium 3-iminobutyronitrile | Carbon disulfide, alkyl halides | Alkyl 2-cyano-3-iminodithiobutyrates | 30–93% |
These intermediates undergo iodine-mediated cyclization to form functionalized isothiazoles .
Stability Under Extreme Conditions
The compound demonstrates limited thermal stability above 150°C, undergoing decomposition to thiophene byproducts. pH studies show optimal stability in neutral to mildly acidic conditions (pH 4–7).
This comprehensive reaction profile establishes ethyl 3-methylthieno[2,3-c]isothiazole-5-carboxylate as a versatile building block for synthesizing sulfur-containing heterocycles, with applications ranging from medicinal chemistry to materials science. The compound’s dual reactivity at both the heterocyclic core and ester functionality enables diverse synthetic modifications under controlled conditions.
Scientific Research Applications
Organic Synthesis
Ethyl 3-methylthieno[2,3-c]isothiazole-5-carboxylate serves as a versatile building block in organic synthesis. Its unique thieno[2,3-c]isothiazole structure allows for various chemical transformations:
- Reactions : The compound can undergo oxidation, reduction, and nucleophilic substitution reactions, making it useful for synthesizing more complex molecules.
| Reaction Type | Common Reagents | Products Formed |
|---|---|---|
| Oxidation | Hydrogen peroxide, m-chloroperbenzoic acid | Sulfoxides, sulfones |
| Reduction | Sodium borohydride, lithium aluminum hydride | Reduced forms |
| Substitution | Alkyl halides, aryl halides | Functionalized derivatives |
The compound has shown promising biological activities, making it a subject of interest in medicinal chemistry:
- Antimicrobial Properties : Preliminary studies indicate that it may exhibit antimicrobial activity against specific bacterial strains. Further research is necessary to confirm its efficacy and spectrum of activity.
- Enzyme Inhibition : this compound has been studied for its ability to inhibit enzymes like sirtuins. For example, derivatives have shown selective inhibition of SIRT2, which could have implications in cancer therapy and neurodegenerative diseases .
Pharmaceutical Development
This compound is being explored for its potential use as a therapeutic agent:
- Cancer Research : Case studies have highlighted its potential in targeting cancer cell mechanisms. For instance, compounds derived from this structure have demonstrated the ability to induce multipolar mitotic spindles in centrosome-amplified cancer cells, leading to cell death .
Case Study 1: SIRT2 Inhibition
A study focused on thieno[2,3-c]isothiazole derivatives demonstrated significant SIRT2 inhibition at low concentrations (IC50 values indicating promising therapeutic potential). This mechanism is crucial in developing treatments for diseases where SIRT2 plays a role .
Case Study 2: Antimicrobial Efficacy
In vitro assays conducted on various pathogens revealed that this compound exhibits antimicrobial properties. The results suggest that further exploration could lead to the development of new antimicrobial agents .
Mechanism of Action
The mechanism of action of ethyl 3-methylthieno[2,3-c]isothiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating biological processes. The exact molecular targets and pathways involved would depend on the specific application being studied.
Comparison with Similar Compounds
Substituent Variations in Thieno[2,3-c]isothiazole Derivatives
The following compounds share the thieno[2,3-c]isothiazole core but differ in substituents:
Key Observations :
- Amino and Azo Derivatives: Compounds with -NH₂ or -N=N-Ar groups at position 3 are primarily used as disperse dyes due to their chromophoric properties and strong adhesion to polyester .
- Methyl Substituent: The methyl group in the target compound may improve metabolic stability in drug candidates compared to reactive amino/azo groups.
Ring Fusion Position Variations
Variations in the fused ring system significantly alter properties:
Impact of Ring Fusion :
- [2,3-c] vs. [3,2-d] Fusion : The target compound’s [2,3-c] fusion allows extended conjugation, enhancing UV/Vis absorption compared to [3,2-d] derivatives .
- [2,3-d] Fusion: Compounds like ethyl 2-amino-6-methylthieno[2,3-d]thiazole-5-carboxylate are less explored for dye applications, likely due to weaker chromophore activity .
Non-Fused Isothiazole Derivatives
Simpler isothiazole-based compounds exhibit distinct behaviors:
| Compound Name | Structure | Key Features | Applications | |
|---|---|---|---|---|
| Methyl-3-hydroxyisothiazole-5-carboxylate | Non-fused isothiazole | Hydroxyl group enables nucleophilic substitution | Building block for drug synthesis |
Comparison :
- The fused thieno-isothiazole system in the target compound offers greater rigidity and electronic delocalization, making it more suitable for applications requiring stable chromophores or pharmacophores.
Biological Activity
Ethyl 3-methylthieno[2,3-c]isothiazole-5-carboxylate (EMT) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with EMT.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 227.01 g/mol. The compound features a thieno-isothiazole core structure, which is known for its diverse biological activities.
Anticancer Properties
EMT has shown promising anticancer activity in various studies. Notably, compounds with similar structures have demonstrated cytotoxic effects against several cancer cell lines. For instance, derivatives of thieno[2,3-c]isothiazoles exhibit significant antiproliferative activity against breast cancer cells (MCF-7) with IC50 values in the nanomolar range .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 Value (µM) | Reference |
|---|---|---|---|
| EMT | MCF-7 | 0.056 | |
| Thieno[2,3-c]isothiazole Derivative | MCF-10A | 0.018 | |
| Other Derivative | Various | Varies |
The proposed mechanisms through which EMT exerts its biological effects include:
- Inhibition of Cell Proliferation : EMT and its derivatives may induce cell cycle arrest and apoptosis in cancer cells.
- Antimicrobial Mechanism : Similar compounds have been shown to disrupt microbial cell wall synthesis or inhibit essential metabolic pathways.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to EMT:
- Cytotoxicity Studies : A study reported that certain thieno[2,3-c]isothiazole derivatives displayed significant cytotoxicity against various cancer cell lines, highlighting their potential as anticancer agents .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of substituted thiazoles, demonstrating effectiveness against resistant strains of bacteria and fungi .
Q & A
Basic: What are the standard synthetic routes for Ethyl 3-methylthieno[2,3-c]isothiazole-5-carboxylate?
Answer:
The compound is typically synthesized via diazo coupling reactions using heterocyclic amines as diazo components. For example, Ethyl 3-amino-4-phenylthieno[2,3-c]isothiazole-5-carboxylate (a structural analog) is prepared by refluxing with sodium acetate and acetic acid, followed by coupling with aryl amines to form azo derivatives. This method yields crystalline products with high purity (72% yield in one study), confirmed via elemental analysis and melting point determination . Similar protocols for thieno-isothiazole derivatives involve refluxing intermediates like 2-aminothiazol-4(5H)-one with formyl-indole carboxylates under acidic conditions .
Basic: How is the structure of this compound confirmed post-synthesis?
Answer:
Structural confirmation relies on a combination of:
- Elemental analysis (C, H, N, S percentages) to verify stoichiometry.
- Spectral characterization :
- IR spectroscopy to identify functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹ for esters).
- ¹H/¹³C NMR to resolve aromatic protons, methyl groups, and ester linkages.
- Mass spectrometry for molecular ion peaks and fragmentation patterns.
For example, in azo dye derivatives of thieno-isothiazoles, spectral data confirmed the presence of azo (-N=N-) bonds and ester groups .
Advanced: How can reaction conditions be optimized to improve coupling efficiency in azo derivatives?
Answer:
Key variables include:
- pH control : Sodium acetate buffers maintain mildly acidic conditions, critical for diazonium salt stability .
- Temperature : Reflux (~100–120°C) ensures sufficient energy for coupling without decomposition.
- Catalyst screening : Transition metals (e.g., Cu(I)) or organocatalysts may accelerate coupling, though evidence for this specific compound is limited.
- Substituent effects : Electron-donating groups on aryl amines enhance electrophilic coupling efficiency. For example, 4-(N,N-bis(2-hydroxyethyl)amino)-3-methylphenyl substituents yielded 72% product . Comparative studies with other heterocycles (e.g., pyrano[2,3-c]pyrazoles) suggest K₂HPO₄ as a cost-effective catalyst for similar multicomponent reactions .
Advanced: How do spectral data contradictions arise in structurally similar derivatives, and how are they resolved?
Answer:
Contradictions may stem from:
- Tautomerism : Thieno-isothiazole derivatives can exhibit keto-enol tautomerism, altering NMR peak positions.
- Solvent effects : Polar solvents (e.g., DMSO) shift proton signals due to hydrogen bonding.
- Impurity interference : Unreacted starting materials or side products (e.g., hydrolyzed esters) complicate spectra.
Resolution strategies :
Advanced: What methodologies evaluate the functional properties (e.g., fastness) of azo dyes derived from this compound?
Answer:
For dye applications, evaluate:
- Light fastness : Expose dyed fabrics to UV light (ISO 105-B02) and measure color retention.
- Washing/rubbing fastness : Use standardized tests (ISO 105-C06 for washing; ISO 105-X12 for rubbing) with gray-scale grading.
In one study, thieno-isothiazole-based dyes showed excellent washing/rubbing fastness (grade 4–5) and good light fastness (grade 3–4), attributed to strong π-π stacking between the heterocycle and fabric polymers .
Advanced: How does the electronic structure of the thieno-isothiazole core influence its reactivity?
Answer:
The fused thiophene-isothiazole system creates a π-electron-deficient aromatic core , which:
- Enhances electrophilic substitution at the 3-position due to electron-withdrawing effects of the isothiazole sulfur.
- Stabilizes azo linkages via conjugation, improving dye stability.
- Modulates redox properties, as seen in cyclic voltammetry studies of similar heterocycles .
Basic: What are the recommended storage conditions to prevent degradation?
Answer:
Store in airtight containers under inert gas (N₂/Ar) at 2–8°C , protected from light and moisture. Avoid prolonged exposure to oxygen or humidity, which may hydrolyze the ester group or oxidize the thieno-isothiazole ring .
Advanced: What computational tools predict the bioactivity or material properties of this compound?
Answer:
- Molecular docking : Models interactions with biological targets (e.g., enzymes) using software like AutoDock. For example, pyrano-pyrazole analogs showed binding to α-glucosidase active sites .
- DFT calculations : Predict electronic properties (HOMO/LUMO energies) and reaction pathways.
- QSAR models : Relate structural features (e.g., substituent electronegativity) to observed properties like dye fastness .
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
